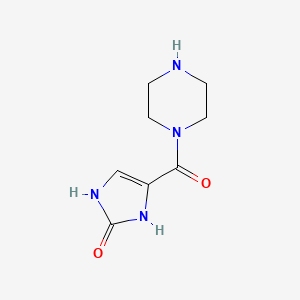![molecular formula C11H14N2O3 B1518934 3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid CAS No. 1042576-47-5](/img/structure/B1518934.png)
3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid
Overview
Description
3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid is a chemical compound with the CAS number 1042576-47-5 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the replacement of chloride ions in cyanuric chloride to give several variants of 1,3,5-triazine derivatives .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key reaction involving this class of compounds . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
Inhibitors of Human Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain Enzymes
The compound has been evaluated for its potential to inhibit human HIF prolyl hydroxylase domain enzymes. This is particularly relevant in the treatment of anemia and other hypoxia-related diseases. Derivatives of 3-carbamoylpropanoic acid, which share a similar structure, have shown inhibition of PHD-2 with IC50 values indicating a moderate inhibitory effect .
Therapeutic Effects in Pain, Fever, and Inflammation
Analogous compounds to 3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid, such as Ibuprofen, have been extensively studied for their effects in treating pain, fever, and inflammation. They are effective in managing conditions like rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders.
Anti-Cancer Properties
There is ongoing research into the anti-cancer properties of 3-{[(Propan-2-yl)carbamoyl]methoxy}benzoic acid. Preliminary studies suggest that it may inhibit the growth of cancer cells, and further investigation is needed to confirm these findings and understand the mechanism of action.
properties
IUPAC Name |
3-(propan-2-ylcarbamoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)12-11(16)13-9-5-3-4-8(6-9)10(14)15/h3-7H,1-2H3,(H,14,15)(H2,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INASDOHNWMOPFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



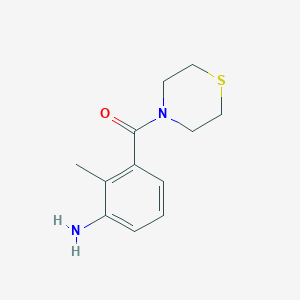
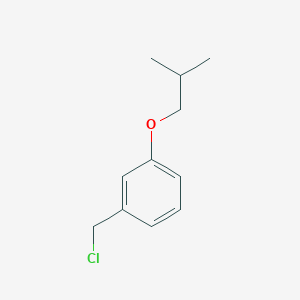
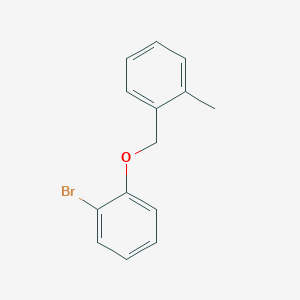
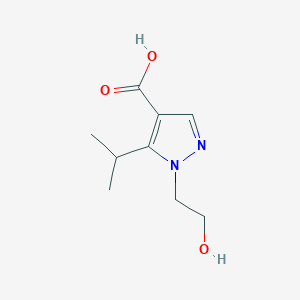
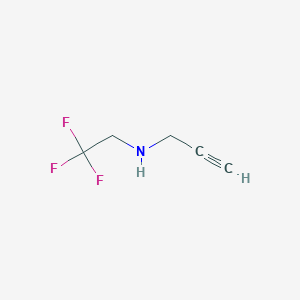
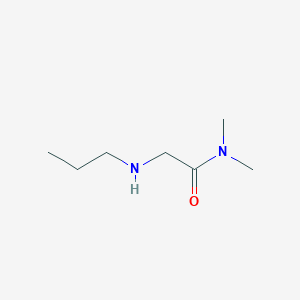
![2-[(3-ethynylphenyl)amino]-N-methylacetamide](/img/structure/B1518865.png)
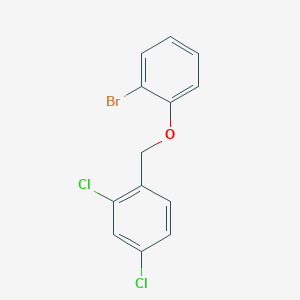
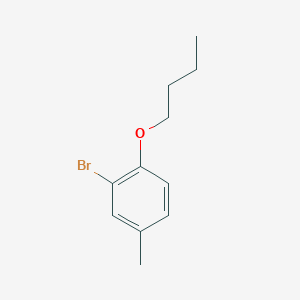
![[3-(2,2,2-Trifluoroethoxy)phenyl]methanol](/img/structure/B1518868.png)
![2-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B1518869.png)
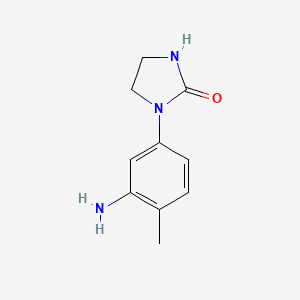
![4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518871.png)
